molecular formula C19H26N2O2S2 B2368284 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 954599-75-8

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2368284
CAS No.: 954599-75-8
M. Wt: 378.55
InChI Key: FEAKSYCFJCHWCW-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H26N2O2S2 and its molecular weight is 378.55. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties : Rozentsveig et al. (2013) explored the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting a method for creating target heterocyclic compounds, which may include derivatives of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide (Rozentsveig et al., 2013).

  • Pharmacological Applications : Andurkar et al. (2014) synthesized N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, a compound structurally similar to your compound of interest, and studied its antinociceptive properties in mouse models (Andurkar et al., 2014).

  • Crystal Structure Analysis : The work of Lee et al. (2009) on the synthesis and crystal structure determination of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate provides insights into the structural properties of thiophene-ethyl-acetate compounds, which can be relevant for understanding similar compounds like this compound (Lee et al., 2009).

  • Potential Inhibitory Properties : Breitenlechner et al. (2004) explored azepane derivatives for protein kinase B inhibition, which could imply potential research avenues for azepane-containing compounds like the one (Breitenlechner et al., 2004).

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c22-25(23,16-17-8-4-3-5-9-17)20-14-19(18-10-13-24-15-18)21-11-6-1-2-7-12-21/h3-5,8-10,13,15,19-20H,1-2,6-7,11-12,14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAKSYCFJCHWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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